molecular formula C8H8N2O3S B1586912 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid CAS No. 914637-54-0

5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid

Cat. No. B1586912
M. Wt: 212.23 g/mol
InChI Key: DCYJXQAGAJYLHW-UHFFFAOYSA-N
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Description

“5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” is a chemical compound with the CAS Number: 914637-54-0 . Its molecular weight is 212.23 and its IUPAC name is 5-oxo-1-(1,3-thiazol-2-yl)-3-pyrrolidinecarboxylic acid . The InChI code for this compound is 1S/C8H8N2O3S/c11-6-3-5 (7 (12)13)4-10 (6)8-9-1-2-14-8/h1-2,5H,3-4H2, (H,12,13) .


Molecular Structure Analysis

The molecular structure of “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” can be represented by the formula C8H8N2O3S . The InChI key for this compound is DCYJXQAGAJYLHW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

. The compound should be stored at a temperature of 28 C .

Scientific Research Applications

Fluorescence Origins and Analytical Applications

The fluorescence of carbon dots, crucial for bioimaging and sensing applications, is often attributed to organic fluorophores. Research indicates that compounds similar to 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA), play a significant role as the fluorescence origin in these nanoparticles. Understanding the fluorescence mechanisms of such compounds can expand their applications in bioimaging and analytical chemistry (Shi et al., 2016).

Synthesis and Biological Activity Prediction

In the realm of medicinal chemistry, the synthesis of novel compounds, including those related to 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid, can lead to the discovery of new therapeutic agents. For instance, one-pot condensation methods have been employed to synthesize 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, derived from 5-oxopyrrolidine-3-carboxylic acids. The biological activities of these compounds are predicted using computational models, providing insights into their potential therapeutic applications (Kharchenko et al., 2008).

Spectroscopic Properties and Chemical Analysis

The investigation of the spectroscopic properties of compounds akin to 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid is pivotal in understanding their chemical behavior and potential applications. Studies involving techniques such as FT-IR, NMR, and UV have been conducted to explore the spectroscopic characteristics of these compounds. Such research aids in the development of novel materials and the enhancement of existing chemical processes (Devi et al., 2020).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial properties of thiazole-containing compounds, similar to 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid, are of significant interest in the development of new antibiotics. Research has shown that amino acids and peptides containing thiazole moieties exhibit moderate antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. These findings underscore the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Stanchev et al., 1999).

Safety And Hazards

For safety information and potential hazards associated with “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-6-3-5(7(12)13)4-10(6)8-9-1-2-14-8/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYJXQAGAJYLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406483
Record name 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid

CAS RN

914637-54-0
Record name 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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